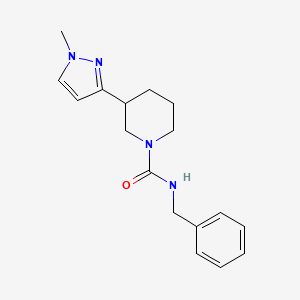
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and an ethanol moiety, making it a valuable scaffold for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include substituted pyrazoles, nitroso derivatives, and various amines and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propanol
- 2-amino-1-(1,3-dimethyl-1H-pyrazol-3-yl)ethanol
- 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
Uniqueness
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of both an amino group and an ethanol moiety provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3,7,11H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGTEOZIWTVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(CN)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)


{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)


![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![N-(3,4-dimethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2968300.png)
![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)

![N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2968305.png)



